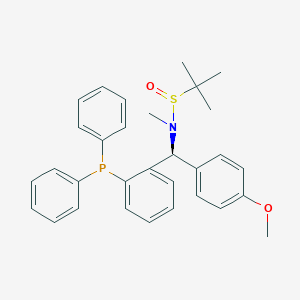![molecular formula C9H18O4 B12088419 Acetic acid, 2-[(7-hydroxyheptyl)oxy]- CAS No. 1000018-55-2](/img/structure/B12088419.png)
Acetic acid, 2-[(7-hydroxyheptyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(7-hydroxyheptyl)oxy]- typically involves the following steps:
Starting Materials: The synthesis begins with heptanol and chloroacetic acid.
Etherification: Heptanol undergoes etherification with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 2-(7-chloroheptyloxy)acetic acid.
Hydrolysis: The intermediate 2-(7-chloroheptyloxy)acetic acid is then hydrolyzed to yield acetic acid, 2-[(7-hydroxyheptyl)oxy]-.
The reaction conditions typically involve moderate temperatures (50-70°C) and an aqueous or alcoholic solvent system to facilitate the reactions.
Industrial Production Methods
Industrial production of acetic acid, 2-[(7-hydroxyheptyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: Continuous flow systems may be employed to ensure consistent production and high yield.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of 2-(7-oxoheptyloxy)acetic acid.
Reduction: Formation of 2-(7-hydroxyheptyloxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyheptyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2-[(6-hydroxyhexyl)oxy]-: Similar structure but with a shorter hydrocarbon chain.
Acetic acid, 2-[(8-hydroxyoctyl)oxy]-: Similar structure but with a longer hydrocarbon chain.
Acetic acid, 2-[(7-hydroxyheptyl)thio]-: Similar structure but with a sulfur atom replacing the oxygen in the ether linkage.
Uniqueness
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1000018-55-2 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(7-hydroxyheptoxy)acetic acid |
InChI |
InChI=1S/C9H18O4/c10-6-4-2-1-3-5-7-13-8-9(11)12/h10H,1-8H2,(H,11,12) |
InChI-Schlüssel |
RRNZRPBMWGZBGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCO)CCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)
amine](/img/structure/B12088355.png)





![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
